![molecular formula C13H23F3N2O2 B6637122 N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B6637122.png)
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have potent activity against a number of different cancer cell lines, making it a promising candidate for further research and development.
Mechanism of Action
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that control the growth and survival of cancer cells. By blocking BTK activity, TAK-659 can prevent the growth and spread of cancer cells, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activation of immune cells, which could be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its potency against a wide range of cancer cell lines. This makes it a promising candidate for further research and development as a cancer therapeutic. However, there are also some limitations to the use of TAK-659 in lab experiments, including its relatively short half-life and the need for further optimization of dosing regimens.
Future Directions
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of this compound in combination with other cancer therapeutics, such as chemotherapy or immunotherapy. Another potential direction is the investigation of TAK-659 in the treatment of other diseases, such as autoimmune disorders or inflammatory conditions.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. Further research and development of this compound could lead to the development of new cancer therapeutics with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to produce the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound has been shown to inhibit the growth of a number of different cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-9(10(19)17-11(2,3)4)18-7-5-12(20,6-8-18)13(14,15)16/h9,20H,5-8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSQCUZQZCOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1CCC(CC1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.